Pipecolic acid
Overview
Description
. It is a carboxylic acid derivative of piperidine and plays a significant role in various biological processes. Pipecolic acid is a crucial precursor for many microbial secondary metabolites, which have pharmaceutical applications .
Mechanism of Action
Target of Action
Piperidine-2-carboxylic acid primarily targets cancer cells . It has been observed to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, lung cancer, and others .
Mode of Action
The compound interacts with its targets by regulating several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These interactions lead to the inhibition of cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Biochemical Pathways
Pipecolic acid is an intermediate in the lysine degradation pathway . It is involved in the this compound pathway, which is regulated by CRYM, a taxon-specific protein that also binds thyroid hormones .
Pharmacokinetics
It is known that the compound is used as a building block and reagent in synthesizing organic compounds, including medicinal products .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells. This is achieved through the damage to mitochondrial membrane potential, leading to the release of cytochrome c from mitochondria to the cytoplasm, further leading to the activation of two caspase systems called caspase 3 and caspase 9 . Caspase-3 further triggers proteolytic cleavage of one of its substrates called PARP which induces the activation of apoptosis in cancer cells in a mitochondrial-induced pathway .
Biochemical Analysis
Biochemical Properties
Piperidine-2-carboxylic acid is involved in several biochemical reactions, primarily as an intermediate in the lysine degradation pathway. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is Δ¹-piperideine-2-carboxylate reductase, which catalyzes the reduction of Δ¹-piperideine-2-carboxylate to piperidine-2-carboxylic acid . Additionally, piperidine-2-carboxylic acid is known to interact with CRYM, a taxon-specific protein that also binds thyroid hormones . These interactions are crucial for the compound’s role in metabolic processes and its involvement in certain disorders related to lysine metabolism.
Cellular Effects
Piperidine-2-carboxylic acid has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, elevated levels of piperidine-2-carboxylic acid have been associated with certain forms of epilepsy, such as pyridoxine-dependent epilepsy . This compound can also act as a chelating agent, forming complexes with metals like copper, which can impact cellular processes .
Molecular Mechanism
The molecular mechanism of piperidine-2-carboxylic acid involves its interactions with various biomolecules. It binds to enzymes like Δ¹-piperideine-2-carboxylate reductase, facilitating the conversion of lysine to piperidine-2-carboxylic acid . This compound can also act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and gene expression. For example, its accumulation in pipecolic acidemia can lead to disruptions in normal metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of piperidine-2-carboxylic acid can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that piperidine-2-carboxylic acid can be stable under certain conditions, but it may degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have observed that prolonged exposure to piperidine-2-carboxylic acid can lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of piperidine-2-carboxylic acid vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as acting as a chelating agent and influencing metabolic pathways. At higher doses, piperidine-2-carboxylic acid can exhibit toxic or adverse effects. Studies have shown that high doses of this compound can lead to disruptions in cellular processes and may cause toxicity in animal models .
Metabolic Pathways
Piperidine-2-carboxylic acid is involved in the lysine degradation pathway. It is synthesized from lysine through the action of enzymes like Δ¹-piperideine-2-carboxylate reductase . This compound can also be converted back to lysine through specific metabolic reactions. The involvement of piperidine-2-carboxylic acid in these pathways highlights its importance in maintaining metabolic flux and regulating metabolite levels .
Transport and Distribution
Within cells and tissues, piperidine-2-carboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of piperidine-2-carboxylic acid within specific tissues can impact its activity and function . Understanding these transport mechanisms is crucial for elucidating the compound’s role in different biological contexts.
Subcellular Localization
The subcellular localization of piperidine-2-carboxylic acid is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, piperidine-2-carboxylic acid may localize to the mitochondria or lysosomes, where it can participate in metabolic processes and influence cellular function . The precise localization of this compound is critical for understanding its biochemical roles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pipecolic acid can be synthesized through various methods. One common approach involves the conversion of lysine into this compound. This process can occur via two primary routes: the loss of the α-amino group of lysine and the incorporation of the ε-nitrogen into this compound, or the loss of ε-nitrogen and the incorporation of α-nitrogen . Another method involves the use of purified and immobilized enzymes, such as transaminase and pyrroline-5-carboxylate reductase, to achieve high conversion rates .
Industrial Production Methods: Industrial production of this compound often involves biocatalytic processes. For example, a dual strategy approach using purified and immobilized enzymes has been developed to produce this compound efficiently. This method involves coupling a transaminase capable of lysine ε-deamination with a pyrroline-5-carboxylate reductase, achieving high conversion rates and sustainability through cofactor recycling .
Chemical Reactions Analysis
Types of Reactions: Pipecolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a chelating agent and can form complexes with metals, such as copper .
Common Reagents and Conditions: In oxidation reactions, this compound can be converted to hydroxy-pipecolic acids using non-heme iron (II)/α-ketoglutarate-dependent dioxygenases . Reduction reactions often involve the use of reducing agents like sodium borohydride. Substitution reactions can occur under acidic or basic conditions, depending on the desired product.
Major Products: Major products formed from these reactions include hydroxy-pipecolic acids, diketopiperazines, and various this compound derivatives used in pharmaceuticals .
Scientific Research Applications
Pipecolic acid has numerous applications in scientific research:
Comparison with Similar Compounds
Pipecolic acid is similar to other non-proteinogenic amino acids, such as proline and hydroxyproline. it is unique due to its role as a precursor for various microbial secondary metabolites with pharmaceutical applications . Similar compounds include:
Proline: Another cyclic amino acid with a five-membered ring structure.
Hydroxyproline: A hydroxylated derivative of proline.
Diketopiperazines: Cyclic dipeptides derived from amino acids, including this compound.
This compound’s unique structure and biological functions make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
piperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEACLLIILLPRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
69470-51-5 (mono-potassium salt), 15862-86-9 (hydrochloride salt/solvate) | |
Record name | Pipecolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40862144 | |
Record name | 2-Piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pipecolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
314 mg/mL | |
Record name | Pipecolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
535-75-1, 3105-95-1, 4043-87-2 | |
Record name | Pipecolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=535-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pipecolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pipecolic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Pipecolic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17125 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Piperidinecarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-piperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.580 | |
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Record name | Piperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.835 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPECOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H254GW7PVV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Pipecolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
264 °C | |
Record name | Pipecolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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